N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a sulfanyl-acetamide moiety at position 4. The acetamide nitrogen is further substituted with a cyclohexyl group, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16-21-22-19(24(16)23-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOINATFKPQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Hydrazinylpyridazine
In a representative procedure, 3-hydrazinylpyridazine is treated with benzaldehyde in acetic acid under reflux to form 3-phenyl-[1,2,]triazolo[4,3-b]pyridazine. The reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization (Fig. 1):
Key Conditions :
Introduction of the Sulfanyl Acetamide Side Chain
The sulfanyl acetamide moiety is introduced at position 6 of the triazolo[4,3-b]pyridazine core through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Position 6 of triazolo[4,3-b]pyridazine is electrophilic due to electron-withdrawing effects of the adjacent nitrogen atoms, facilitating SNAr reactions with thiol nucleophiles.
-
Synthesis of 6-mercapto-triazolo[4,3-b]pyridazine :
-
Alkylation with Bromoacetamide Derivative :
Optimization Notes :
Alternative Route: Convergent Coupling Strategy
A convergent approach avoids functionalization of the heterocyclic core by pre-synthesizing the sulfanyl acetamide side chain and coupling it to a halogenated triazolo[4,3-b]pyridazine.
Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine
Chlorination at position 6 is achieved using POCl3 in the presence of N,N-dimethylaniline:
Yield : 89%.
Thioether Formation via Metal Catalysis
The 6-chloro intermediate undergoes palladium-catalyzed coupling with N-cyclohexyl-2-mercaptoacetamide:
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Solvent: Toluene/water (3:1)
-
Temperature: 100°C, 24 h
Analytical Characterization
Table 1 : Spectroscopic Data for N-Cyclohexyl-2-({3-Phenyl-Triazolo[4,3-b]Pyridazin-6-yl}Sulfanyl)Acetamide
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Competing cyclization pathways may lead to isomeric triazolo[1,5-b]pyridazine byproducts. Use of directing groups (e.g., nitro at position 5) improves regioselectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the reagents and conditions used.
Reduction: : Reduction reactions may target the triazolopyridazine ring or the phenyl group, often using reagents like lithium aluminum hydride or hydrogen in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).
Substitution: : Reagents such as alkyl halides, acyl chlorides, or nitration mixtures may be employed under appropriate conditions.
Major Products:
Oxidation: : The primary products include sulfoxides and sulfones.
Reduction: : Reduction can yield alcohols, amines, or hydrogenated triazolopyridazine derivatives.
Substitution: : Various substituted acetamide derivatives depending on the specific substituent introduced.
Scientific Research Applications
N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide has found applications in multiple scientific fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated as a lead compound for drug development, particularly targeting neurological and inflammatory diseases.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : In biological systems, it can affect signaling pathways, such as those involving kinase enzymes or receptor-mediated pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide are best contextualized through comparison with analogs sharing the triazolopyridazine scaffold but differing in substituents. Key compounds and their properties are summarized below:
Table 1: Comparative Analysis of Triazolopyridazine Derivatives
Structural and Functional Insights
- Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to the chlorophenyl analog (395.9 vs. In contrast, methyl substituents (e.g., Lin28-1632) reduce molecular weight and may enhance binding kinetics .
- Thermal Stability: Derivatives like E-4b exhibit high melting points (253–255°C), attributed to intermolecular hydrogen bonding from the propenoic acid group and planar triazolopyridazine core.
- Biological Activity : Lin28-1632’s methyl groups facilitate entry into hydrophobic binding pockets, making it a potent Lin28 inhibitor. The phenyl and cyclohexyl groups in the target compound may instead favor interactions with aromatic or sterically demanding enzyme sites .
Research Findings and Implications
Activity Trends : Triazolopyridazine derivatives with electron-withdrawing groups (e.g., Cl) often show enhanced target affinity but may suffer from off-target effects. Neutral or electron-donating groups (e.g., methyl, cyclohexyl) are preferred for selectivity .
Biological Activity
N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide (CAS Number: 852372-65-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅OS |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 852372-65-7 |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with triazole and pyridazine moieties. The process may include various steps such as thioether formation and acetamide coupling. Specific methodologies can vary based on desired purity and yield.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated strong antifungal activity against various strains of Candida and Escherichia coli, indicating potential applications in treating fungal infections .
Anti-inflammatory Properties
In vitro assays have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Notably, certain analogs demonstrated half-maximal inhibitory concentration (IC₅₀) values comparable to established anti-inflammatory drugs like celecoxib . This suggests that N-cyclohexyl derivatives might serve as effective anti-inflammatory agents.
Case Studies
- Antifungal Efficacy : In a controlled study, N-cyclohexyl derivatives were tested against Candida albicans and Staphylococcus aureus. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL .
- COX Inhibition : Another study evaluated the anti-inflammatory effects of synthesized triazole derivatives. Compounds with similar structures to N-cyclohexyl showed IC₅₀ values for COX-2 inhibition at approximately 0.04 µmol/L, aligning with the efficacy of leading anti-inflammatory drugs .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives. Modifications in the phenyl and cyclohexyl groups significantly influenced biological activity. For instance:
| Compound | IC₅₀ (µmol/L) | Activity Type |
|---|---|---|
| N-cyclohexyl derivative A | 0.04 ± 0.01 | COX-2 Inhibition |
| N-cyclohexyl derivative B | 0.05 ± 0.02 | Antifungal Activity |
This table illustrates how slight changes in molecular structure can lead to variations in biological efficacy.
Q & A
Q. Q1: What are the critical steps and challenges in synthesizing N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide?
Answer: The synthesis involves multi-step organic reactions, typically including:
Intermediate Preparation : Formation of the triazolo-pyridazine core via cyclization reactions (e.g., using hydrazine derivatives and pyridazine precursors) .
Sulfanyl Acetamide Coupling : Thiol-ether bond formation between the triazolo-pyridazine intermediate and the cyclohexyl-acetamide moiety under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Key Challenges :
- Side Reactions : Competing pathways during cyclization (e.g., isomerization) require strict temperature control (60–80°C) .
- Yield Optimization : Use of anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
- Analytical Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks for sulfanyl groups at δ 3.8–4.2 ppm) and HPLC-MS (purity >95%) .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can researchers optimize reaction conditions to improve yield and scalability?
Answer: Methodological Framework :
Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .
Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps (e.g., slow cyclization at low temps) .
Continuous Flow Reactors : Enhance scalability by minimizing batch inconsistencies (e.g., reduced residence time dispersion) .
Q. Example Optimization Table :
| Parameter | Baseline (Batch) | Optimized (Flow) | Impact on Yield |
|---|---|---|---|
| Temperature | 70°C | 85°C | +15% |
| Solvent | DMF | Acetonitrile | +10% (reduced side products) |
| Catalyst Loading | 1.2 eq | 0.8 eq | -20% cost |
Q. Reference :
Biological Activity and Mechanistic Studies
Q. Q3: What strategies are recommended for elucidating the compound’s pharmacological mechanisms?
Answer:
Target Identification :
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity for kinase or enzyme targets (e.g., triazolo-pyridazines often target ATP-binding pockets) .
- Protein Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to validate interactions .
In Vitro Models :
- Cell-Based Assays : Test antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ determination) .
- Enzyme Inhibition : Measure inhibition of cytochrome P450 isoforms (CYP3A4/2D6) to assess metabolic stability .
Contradiction Resolution :
- If conflicting bioactivity data arise (e.g., variable IC₅₀ across studies), validate assay conditions (pH, serum content) and use orthogonal methods (e.g., Western blot for target modulation) .
Stability and Reactivity Profiling
Q. Q4: How should researchers assess the compound’s stability under physiological and storage conditions?
Answer: Methodology :
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h) and analyze degradants via LC-MS .
- Oxidative Stress : Expose to H₂O₂ (3% v/v) to simulate in vivo oxidative metabolism .
Thermal Stability :
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
pH-Dependent Solubility :
- Use shake-flask method across pH 1–7.4 (simulated gastric to plasma conditions) to guide formulation .
Q. Key Findings :
- Triazolo-pyridazines are prone to photodegradation; recommend amber vials for storage .
- Sulfanyl groups may oxidize to sulfoxides; add antioxidants (e.g., BHT) in stock solutions .
Advanced Data Analysis: Resolving Spectral Contradictions
Q. Q5: How to address discrepancies in NMR or MS data during structural confirmation?
Answer: Stepwise Approach :
Isotopic Pattern Analysis : Verify molecular ion ([M+H]⁺) isotopic distribution matches theoretical values (e.g., Cl/Br isotopes) .
2D NMR Correlation : Use HSQC/HMBC to resolve overlapping signals (e.g., cyclohexyl CH₂ vs. acetamide CH₂) .
X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., sulfanyl group orientation) .
Q. Case Example :
- A reported mlz 423.1 [M+H]⁺ mismatch was traced to adduct formation (e.g., Na⁺/K⁺); re-run MS with ammonium formate buffer to suppress adducts .
Computational Modeling for Reactivity Prediction
Q. Q6: Which computational tools are effective for predicting reaction pathways or metabolite profiles?
Answer:
Reaction Path Search :
- ICReDD Workflow : Combine quantum mechanics (Gaussian 16) and machine learning to predict intermediates (e.g., sulfoxide formation) .
Metabolite Prediction :
Q. Validation :
- Compare in silico predictions with in vitro microsomal assays (human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
